Cas no 20297-37-4 (rac 1-Methyl-pyrrolidine-2-carbonitrile)

rac 1-Methyl-pyrrolidine-2-carbonitrile structure
20297-37-4 structure
商品名:rac 1-Methyl-pyrrolidine-2-carbonitrile
CAS番号:20297-37-4
MF:C6H10N2
メガワット:110.157
MDL:MFCD11844784
CID:1392679
PubChem ID:14081616

rac 1-Methyl-pyrrolidine-2-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-methylpyrrolidine-2-carbonitrile
    • 2-pyrrolidinecarbonitrile, 1-methyl-
    • LogP
    • 1-Methyl-2-pyrrolidinecarbonitrile
    • PYPGFSYKBFXDCA-UHFFFAOYSA-N
    • 20297-37-4
    • 1-methyl-2-cyanopyrrolidine
    • rac 1-Methylpyrrolidine-2-carbonitrile
    • 1-Methyl-pyrrolidine-2-carbonitrile
    • AKOS013736123
    • SCHEMBL3941312
    • rac 1-Methyl-pyrrolidine-2-carbonitrile
    • rac1-Methyl-pyrrolidine-2-carbonitrile
    • MFCD11844784
    • MDL: MFCD11844784
    • インチ: InChI=1S/C6H10N2/c1-8-4-2-3-6(8)5-7/h6H,2-4H2,1H3
    • InChIKey: PYPGFSYKBFXDCA-UHFFFAOYSA-N
    • ほほえんだ: CN1CCCC1C#N

計算された属性

  • せいみつぶんしりょう: 110.0845
  • どういたいしつりょう: 110.084398327g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 122
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 27Ų

じっけんとくせい

  • 密度みつど: 1
  • ふってん: 188.792°C at 760 mmHg
  • フラッシュポイント: 68.906°C
  • 屈折率: 1.485
  • PSA: 27.03

rac 1-Methyl-pyrrolidine-2-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB369274-1 g
rac 1-Methylpyrrolidine-2-carbonitrile, 95%; .
20297-37-4 95%
1g
€300.50 2023-04-26
Chemenu
CM316841-1g
1-Methyl-2-pyrrolidinecarbonitrile
20297-37-4 95%
1g
$289 2021-08-18
Chemenu
CM316841-1g
1-Methyl-2-pyrrolidinecarbonitrile
20297-37-4 95%
1g
$340 2023-01-01
TRC
M340928-50mg
rac 1-Methyl-pyrrolidine-2-carbonitrile
20297-37-4
50mg
$ 70.00 2022-06-03
abcr
AB369274-5 g
rac 1-Methylpyrrolidine-2-carbonitrile, 95%; .
20297-37-4 95%
5g
€745.00 2023-04-26
abcr
AB369274-5g
rac 1-Methylpyrrolidine-2-carbonitrile, 95%; .
20297-37-4 95%
5g
€745.00 2025-03-19
TRC
M340928-500mg
rac 1-Methyl-pyrrolidine-2-carbonitrile
20297-37-4
500mg
$ 340.00 2022-06-03
TRC
M340928-100mg
rac 1-Methyl-pyrrolidine-2-carbonitrile
20297-37-4
100mg
$ 95.00 2022-06-03
abcr
AB369274-1g
rac 1-Methylpyrrolidine-2-carbonitrile, 95%; .
20297-37-4 95%
1g
€300.50 2025-03-19
Ambeed
A796085-5g
rac 1-Methyl-pyrrolidine-2-carbonitrile
20297-37-4 95+%
5g
$795.0 2024-07-28

rac 1-Methyl-pyrrolidine-2-carbonitrile 関連文献

rac 1-Methyl-pyrrolidine-2-carbonitrileに関する追加情報

Professional Introduction to Racemic 1-Methyl-pyrrolidine-2-carbonitrile (CAS No. 20297-37-4)

Racemic 1-Methyl-pyrrolidine-2-carbonitrile, identified by its Chemical Abstracts Service (CAS) number 20297-37-4, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This racemic mixture, composed of equal enantiomers, has garnered attention due to its versatile applications in the development of novel therapeutic agents and advanced chemical intermediates.

The compound belongs to the pyrrolidine class of heterocyclic structures, which are widely recognized for their role in medicinal chemistry. The presence of a nitrile group at the 2-position and a methyl substituent at the 1-position imparts unique reactivity and functional properties, making it a valuable building block for synthetic chemists. Its structural framework allows for facile modifications, enabling the exploration of diverse pharmacophores and molecular scaffolds.

In recent years, Racemic 1-Methyl-pyrrolidine-2-carbonitrile has been extensively studied for its potential in drug discovery. The nitrile functionality serves as a versatile handle for further chemical transformations, including hydrolysis to carboxylic acids or reduction to amides, which are crucial steps in the synthesis of biologically active molecules. Additionally, the pyrrolidine ring is a common motif in many pharmacologically relevant compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties.

One of the most compelling aspects of this compound is its role in the synthesis of chiral auxiliaries and ligands used in asymmetric catalysis. The racemic form provides a convenient starting material for separating enantiomerically pure compounds through techniques such as chiral resolution or crystallization. This has been particularly useful in the development of enantioselective catalysts that enhance the efficiency and selectivity of organic reactions, thereby improving the overall yield and purity of target molecules.

Recent advancements in computational chemistry have further highlighted the significance of Racemic 1-Methyl-pyrrolidine-2-carbonitrile in drug design. Molecular modeling studies have demonstrated its potential as a scaffold for developing small-molecule inhibitors targeting various biological pathways. For instance, modifications to its core structure have shown promise in inhibiting enzymes involved in inflammatory responses and metabolic disorders. These findings underscore the compound's importance as a key intermediate in the rational design of novel therapeutics.

The pharmaceutical industry has also explored derivatives of 1-Methyl-pyrrolidine-2-carbonitrile for their potential therapeutic applications. By incorporating functional groups such as amides, alcohols, or ethers, researchers have generated libraries of compounds with diverse biological activities. Notably, some derivatives have exhibited potent activity against infectious diseases and neurological disorders, suggesting their utility as lead compounds for further optimization.

In addition to its pharmaceutical relevance, Racemic 1-Methyl-pyrrolidine-2-carbonitrile finds applications in agrochemical research. Its structural features make it a suitable precursor for synthesizing herbicides and pesticides that exhibit high efficacy with low environmental toxicity. This aligns with the growing demand for sustainable agricultural practices and underscores the compound's versatility beyond traditional medicinal applications.

The synthesis of Racemic 1-Methyl-pyrrolidine-2-carbonitrile typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include nucleophilic substitution reactions followed by cyanation or condensation steps to introduce the nitrile group. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it more accessible for industrial applications.

Ethical considerations are paramount when handling this compound in research settings. While it is not classified as a hazardous or controlled substance under current regulations, proper safety protocols must be followed to ensure worker protection and environmental compliance. This includes using appropriate personal protective equipment (PPE) and conducting experiments in well-ventilated facilities with adequate containment measures.

The future prospects of Racemic 1-Methyl-pyrrolidine-2-carbonitrile are promising, with ongoing research aimed at expanding its applications and understanding its mechanistic properties. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this field, leading to new discoveries and advancements that benefit both science and society.

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Amadis Chemical Company Limited
(CAS:20297-37-4)rac 1-Methyl-pyrrolidine-2-carbonitrile
A1139551
清らかである:99%
はかる:5g
価格 ($):716.0